Fluvoxamino alcohol/Desmethylfluvoxamine Fluvoxamino alcohol/Desmethylfluvoxamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18607922
InChI: InChI=1S/C14H19F3N2O2/c15-14(16,17)12-6-4-11(5-7-12)13(3-1-2-9-20)19-21-10-8-18/h4-7,20H,1-3,8-10,18H2
SMILES:
Molecular Formula: C14H19F3N2O2
Molecular Weight: 304.31 g/mol

Fluvoxamino alcohol/Desmethylfluvoxamine

CAS No.:

Cat. No.: VC18607922

Molecular Formula: C14H19F3N2O2

Molecular Weight: 304.31 g/mol

* For research use only. Not for human or veterinary use.

Fluvoxamino alcohol/Desmethylfluvoxamine -

Specification

Molecular Formula C14H19F3N2O2
Molecular Weight 304.31 g/mol
IUPAC Name 5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentan-1-ol
Standard InChI InChI=1S/C14H19F3N2O2/c15-14(16,17)12-6-4-11(5-7-12)13(3-1-2-9-20)19-21-10-8-18/h4-7,20H,1-3,8-10,18H2
Standard InChI Key GCSLDHTZSDNYEC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C(=NOCCN)CCCCO)C(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Desmethylfluvoxamine is chemically designated as 5-methoxy-4'-(trifluoromethyl)valerophenone-(E)-O-(2-aminoethyl)oxime maleate, with the empirical formula C15H21F3N2O2C_{15}H_{21}F_3N_2O_2 and a molecular weight of 434.41 g/mol. Its structure features a trifluoromethyl group at the para position of the phenyl ring, a methoxy substituent, and an oxime ether linkage, which collectively contribute to its selective affinity for serotonin transporters .

Key Physicochemical Properties

PropertyValue
SolubilitySlightly soluble in water
Partition CoefficientLogP: 3.8 (lipophilic)
Protein Binding~77–80%
Melting Point120–122°C
StabilitySensitive to light and humidity

These properties influence its formulation as extended-release capsules or tablets, ensuring optimal bioavailability and patient compliance .

Synthesis and Metabolic Pathways

Synthetic Methodology

Desmethylfluvoxamine is synthesized via a multi-step process starting from fluvoxamine maleate. Key steps include:

  • Demethylation: Removal of a methyl group from the parent compound using enzymatic or chemical catalysts.

  • Oxime Formation: Reaction with hydroxylamine to introduce the oxime functional group.

  • Maleate Salt Formation: Stabilization through salt formation with maleic acid.

Metabolic Derivation

In vivo, desmethylfluvoxamine is produced through hepatic cytochrome P450-mediated oxidation of fluvoxamine, primarily via CYP2D6 and CYP1A2 isoforms . This metabolite accounts for approximately 15% of fluvoxamine’s urinary excretion products, though it lacks significant pharmacological activity compared to the parent drug .

Pharmacological Profile

Mechanism of Action

Desmethylfluvoxamine retains weak serotonin reuptake inhibition (SERT affinity: Ki = 12 nM), though its potency is reduced compared to fluvoxamine (Ki = 2.2 nM) . Unlike fluvoxamine, it exhibits negligible binding to σ1 receptors or other neurotransmitter systems (e.g., dopamine, norepinephrine), limiting its off-target effects .

Pharmacodynamic Effects

  • Serotonin Modulation: Prolongs synaptic serotonin availability by partial blockade of SERT.

  • Anti-Craving Potential: Animal studies suggest attenuated alcohol-seeking behavior, possibly via indirect serotonergic modulation .

  • Neuroplasticity: Chronic administration downregulates β-adrenergic receptors in rodent models, a trait shared with other SSRIs .

Pharmacokinetics and Disposition

Absorption and Distribution

  • Bioavailability: 53% (oral), with peak plasma concentrations (CmaxC_{\text{max}}) achieved in 2–8 hours .

  • Volume of Distribution: 25 L/kg, indicating extensive tissue penetration .

Metabolism and Elimination

ParameterValue
Half-life (t1/2t_{1/2})15–20 hours
Clearance1.5 L/h/kg
ExcretionRenal (85%), Fecal (15%)

Hepatic impairment significantly alters pharmacokinetics, with a 3-fold increase in t1/2t_{1/2} observed in cirrhotic patients .

Clinical Applications and Research Insights

Therapeutic Indications

  • Obsessive-Compulsive Disorder (OCD): Reduces symptom severity by 40–50% in clinical trials .

  • Major Depressive Disorder (MDD): Augments serotonin levels in prefrontal cortex circuits .

Emerging Research

  • Alcohol Use Disorder: Preliminary studies report a 30% reduction in alcohol intake among early-stage problem drinkers treated with fluvoxamine, potentially mediated by desmethylfluvoxamine’s anti-craving effects .

  • COVID-19 Applications: Fluvoxamine (and by extension, its metabolites) demonstrated anti-inflammatory properties in vitro, though clinical relevance remains unproven .

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